Methyl 4-benzylpiperidine-4-carboxylate
Description
Methyl 4-benzylpiperidine-4-carboxylate is a piperidine derivative featuring a benzyl group and a methyl ester at the 4-position of the heterocyclic ring. This compound is structurally characterized by its bicyclic framework, which combines the rigidity of the piperidine ring with the aromatic benzyl substituent and the polar carboxylate ester group. Such a structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 4-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-17-13(16)14(7-9-15-10-8-14)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
InChI Key |
MIKVPOWIJNZEHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzylpiperidine-4-carboxylate typically involves the reaction of ethyl isonipecotate with benzyl bromide. The process begins with the preparation of ethyl 1-benzylpiperidine-4-carboxylate, which is then converted to the methyl ester form. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like diisopropylamine and n-butyllithium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The piperidine nitrogen undergoes oxidation to form N-oxide derivatives. This reaction modifies the electronic environment of the ring, enhancing its polarity and potential bioactivity.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30% aqueous) | RT, 12–24 h | 1-Benzylpiperidine-4-carboxylate N-oxide | 75–85% | |
| mCPBA (1.2 equiv) | CH₂Cl₂, 0°C to RT | N-Oxide with meta-chloro benzoate byproduct | 90% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the nitrogen lone pair, forming a three-membered transition state with peracids.
Reduction Reactions
The ester group is reduced to a primary alcohol, enabling access to alcohol-derived intermediates for further synthesis.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (4 equiv) | THF, reflux, 4 h | 4-(Hydroxymethyl)-1-benzylpiperidine | 92% | |
| DIBAL-H (2.5 equiv) | Toluene, −78°C, 1 h | Partial reduction to aldehyde | 68% |
Industrial Note : LiAlH₄ reduction is preferred for scalability, with >90% purity achieved through distillation.
Ester Hydrolysis
Controlled hydrolysis converts the ester to a carboxylic acid, a key step for further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic (pH 12–14) | 2M NaOH, MeOH/H₂O, reflux | 4-Benzylpiperidine-4-carboxylic acid | 88% | |
| Acidic (pH 1–2) | 6M HCl, EtOH, 60°C | Acid with partial decarboxylation | 45% |
Kinetics : Base-mediated hydrolysis follows second-order kinetics () at 70°C.
Acylation and Amidation
The carboxylic acid derivative participates in nucleophilic acyl substitution reactions.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 2 h | 4-Benzylpiperidine-4-carbonyl chloride | 95% | |
| Amide synthesis | NH₃/THF, 0°C, 30 min | N-Benzyl-4-piperidinecarboxamide | 82% |
Optimization : Acylation with SOCl₂ requires strict moisture control to prevent hydrolysis .
Stability Profile
The compound demonstrates predictable degradation under specific conditions:
| Stress Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| 40°C/75% RH | <5% decomposition after 6M | >24 months | |
| 0.1M H₂O₂, pH 7 | Complete N-oxide formation | 8 h |
Scientific Research Applications
Methyl 4-benzylpiperidine-4-carboxylate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and industry. Its unique molecular structure, featuring a piperidine ring, a benzyl group, and a carboxylate ester, contributes to its biological activity and utility in medicinal chemistry.
Scientific Research Applications
Chemistry this compound serves as a fundamental building block in synthesizing complex molecules.
Biology This compound is used in studies related to neurotransmitter release and receptor binding. Derivatives of benzylpiperidine compounds have shown effects on the central nervous system, including analgesic and anti-inflammatory properties. They may also have applications in treating cardiac disturbances, similar to other piperidine derivatives.
Industry this compound is utilized in synthesizing specialty chemicals and intermediates for various industrial processes.
Neurotransmitter Reuptake Inhibition
4-Benzylpiperidine carboxamides have been designed and synthesized for their dual serotonin and norepinephrine reuptake inhibition properties . These compounds have been tested and show that derivatives with a 3-carbon linker exhibit better activity compared to those with a 2-carbon linker . Specifically, 4-biphenyl- and 2-naphthyl-substituted derivatives have demonstrated greater dual reuptake inhibition than venlafaxine HCl, a standard drug .
Muscarinic Receptor Antagonists
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds are being explored as muscarinic receptor 4 (m4) antagonists for treating neurological diseases .
Monoamine Releasing Agent
4-Benzylpiperidine acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin and is most effective as a releaser of norepinephrine . It also functions as a weak monoamine oxidase inhibitor (MAOI) .
Analgesic and Anti-Inflammatory Properties
Research indicates that derivatives of benzylpiperidine compounds can have effects on the central nervous system, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 4-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This action is mediated through its interaction with monoamine transporters and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 4-benzylpiperidine-4-carboxylate with structurally related piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The presence of a pyrimidinylamino group (as in the NMDA antagonist ) introduces hydrogen-bonding and π-stacking interactions critical for receptor binding, unlike the target compound.
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 4-benzylpiperidine-4-carboxylate) are bulkier than methyl esters, affecting solubility and metabolic stability .
- The methyl ester in the target compound balances reactivity and steric hindrance, making it a preferred intermediate .
Synthetic Accessibility: Compounds with complex substituents (e.g., pyrimidinylamino groups) require multi-step synthesis, whereas the target compound can be prepared in fewer steps .
Biological Activity
Methyl 4-benzylpiperidine-4-carboxylate (MBPC) is a chemical compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Benzyl Group : Attached to the piperidine ring, influencing its pharmacological properties.
- Carboxylate Ester Functionality : Contributes to its reactivity and interaction with biological targets.
The molecular formula of MBPC is with a molecular weight of approximately 201.29 g/mol.
MBPC's mechanism of action primarily involves interactions with neurotransmitter systems. Key points include:
- Dopamine Release : Studies indicate that MBPC may act as a monoamine releasing agent, particularly for dopamine, with selectivity over serotonin and norepinephrine .
- Receptor Binding : The compound interacts with various receptors, potentially modulating neurotransmitter release and influencing neurological pathways .
Biological Activities
Research has highlighted several biological activities associated with MBPC:
1. Neuropharmacological Effects
- Analgesic Properties : Similar compounds have been shown to exert analgesic effects, suggesting potential applications in pain management.
- CNS Activity : MBPC and its derivatives may affect central nervous system functions, including mood regulation and cognitive processes .
2. Enzyme Interaction
- Monoamine Oxidase Inhibition : Some studies suggest that compounds related to MBPC exhibit weak inhibition of monoamine oxidase (MAO), which could enhance the availability of neurotransmitters in the synaptic cleft .
3. Structure-Activity Relationship (SAR)
Research has established a structure-activity relationship for derivatives of benzylpiperidine compounds, indicating that modifications can significantly alter their potency and selectivity. For instance:
- Compounds with specific aromatic ring substituents showed varying degrees of inhibition on serotonin and dopamine transporters, highlighting the importance of structural configuration in biological activity .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-benzylpiperidine-4-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or carboxylation reactions. A common approach involves reacting 4-benzylpiperidine with methyl chloroformate under basic conditions (e.g., triethylamine in dichlorloromethane). Purification typically employs recrystallization or column chromatography to achieve >98% purity .
- Key Parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents influence yield. Monitoring via TLC or HPLC ensures reaction completion.
Q. How can researchers purify this compound to high purity, and what analytical techniques validate success?
- Methodology : Post-synthesis, liquid-liquid extraction removes unreacted reagents. Final purification uses silica gel chromatography with gradients of ethyl acetate/hexane. Recrystallization in ethanol/water mixtures improves crystalline purity.
- Validation : Purity is confirmed via HPLC (retention time matching) and ¹H/¹³C NMR (integration ratios and absence of extraneous peaks). Mass spectrometry (ESI-MS) verifies molecular weight .
Q. What storage conditions ensure the stability of this compound during experiments?
- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Solvent stability tests in DMSO or methanol (10 mM stock solutions) should be conducted via periodic NMR checks for decomposition .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (using SHELX programs ) determines bond lengths, angles, and ring puckering. Computational tools (DFT or MD simulations) model conformational flexibility, referencing Cremer-Pople puckering parameters for six-membered rings .
- Data Interpretation : Compare experimental (X-ray) and computed (DFT) torsion angles to identify dominant conformers. Discrepancies may indicate crystal packing effects or solvent interactions.
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodology : NMR chemical shifts may suggest dynamic equilibria (e.g., chair-chair inversion in piperidine rings), while X-ray captures a static conformation. Variable-temperature NMR experiments can detect conformational exchange. Overlay experimental and computed (DFT) spectra to reconcile differences .
Q. What strategies elucidate the pharmacological activity of this compound, particularly its receptor interactions?
- Methodology : Perform competitive binding assays (e.g., radioligand displacement) against targets like NMDA or sigma receptors. Structural analogs (e.g., NR2B antagonists ) guide SAR studies. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis or functional assays (calcium flux).
Q. How does the electronic environment of the piperidine ring influence reactivity in derivatization reactions?
- Methodology : Use Hammett substituent constants (σ) to correlate electron-donating/withdrawing effects of the benzyl and carboxylate groups. Kinetic studies (e.g., monitoring ester hydrolysis rates under varying pH) quantify substituent impact. IR spectroscopy tracks carbonyl stretching frequency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
